4-[2-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile
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Overview
Description
4-(2-(Methylthio)phenyl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with a 2-(methylthio)phenyl group and a cyano group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methylthio)phenyl)-1H-pyrrole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(methylthio)benzaldehyde and malononitrile.
Formation of Intermediate: The initial step involves the condensation of 2-(methylthio)benzaldehyde with malononitrile in the presence of a base such as piperidine to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the pyrrole ring, resulting in the formation of 4-(2-(Methylthio)phenyl)-1H-pyrrole-3-carbonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Methylthio)phenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2-position, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (e.g., bromine), nitro compounds.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
4-(2-(Methylthio)phenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 4-(2-(Methylthio)phenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: It can affect pathways related to inflammation, cell proliferation, and apoptosis. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(2-(Methylthio)phenyl)-1H-pyrrole-2-carbonitrile: Similar structure but with the cyano group at the 2-position.
4-(2-(Methylthio)phenyl)-1H-pyrrole-3-carboxamide: Similar structure but with a carboxamide group instead of a cyano group.
Uniqueness
4-(2-(Methylthio)phenyl)-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
87388-27-0 |
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Molecular Formula |
C12H10N2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
4-(2-methylsulfanylphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H10N2S/c1-15-12-5-3-2-4-10(12)11-8-14-7-9(11)6-13/h2-5,7-8,14H,1H3 |
InChI Key |
YOWYGKOYCQHAFL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C2=CNC=C2C#N |
Origin of Product |
United States |
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